molecular formula C17H17ClF6N2O B000244 Mephaquin CAS No. 51773-92-3

Mephaquin

Cat. No. B000244
CAS RN: 51773-92-3
M. Wt: 414.8 g/mol
InChI Key: WESWYMRNZNDGBX-NXCSSKFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of mefloquine and its analogs involves multiple steps and has been a subject of extensive research to explore efficient routes and improve its antimalarial activity. Wipf et al. (2009) synthesized novel SF5 analogs of mefloquine, which showed improved activity against malaria parasites. This synthesis represents the first report of SF5-substituted quinolines and was achieved in 5 steps with 10-23% overall yields (Wipf et al., 2009). Additionally, Schützenmeister et al. (2013) reported the selective synthesis of the four stereoisomers of mefloquine, highlighting the importance of stereochemistry in its biological activity and using a domino Sonogashira-6π-electrocyclisation as a key step (Schützenmeister et al., 2013).

Molecular Structure Analysis

Mefloquine's molecular structure plays a crucial role in its antimalarial activity. The compound's stereochemistry, particularly the configuration of its stereocenters, significantly affects its pharmacological properties. Research by Rastelli and Coltart (2015) on the asymmetric synthesis of mefloquine hydrochloride provided definitive absolute stereochemical assignment of the mefloquines, confirming the impact of molecular structure on its activity (Rastelli & Coltart, 2015).

Scientific Research Applications

Anti-Leishmanial Activity

Mephaquin (mefloquine hydrochloride) has been evaluated for its anti-leishmanial activity. In a study by Landires et al. (1995), mefloquine was administered orally to patients with cutaneous leishmaniasis, resulting in a 100% cure rate with most lesions healing within 2-3 weeks. This indicates its potential as an effective treatment for leishmaniasis (Landires et al., 1995).

Malaria Treatment

Gutman et al. (2009) investigated the effectiveness of Mephaquin in combination with artesunate for treating Plasmodium falciparum malaria. The study found that all patients rapidly cleared parasitaemia with no evidence of recrudescence, highlighting Mephaquin's role in effective malaria treatment (Gutman et al., 2009).

Pharmacokinetic and Bioequivalence Studies

Weidekamm et al. (1998) assessed the bioequivalence of Mephaquin with another mefloquine formulation, finding significant differences in pharmacokinetics. This suggests that different formulations of mefloquine may not be interchangeable (Weidekamm et al., 1998). Another study by Na-Bangchang et al. (2000) also reported on the bioequivalence of different mefloquine formulations, highlighting the importance of formulation on the drug's efficacy (Na-Bangchang et al., 2000).

Efficacy in Various Malaria Strains

Toma et al. (2011) conducted a study on the efficacy of mefloquine in treating Plasmodium falciparum malaria in southern Lao PDR. The results suggested no mefloquine resistance in the area, indicating its continued effectiveness in certain regions (Toma et al., 2011).

Treatment of Progressive Multifocal Leukoencephalopathy

Gofton et al. (2010) reported the use of mefloquine in treating progressive multifocal leukoencephalopathy, a rare but serious brain infection. This represents a novel application of mefloquine outside its traditional use in malaria (Gofton et al., 2010).

Cancer Therapy

Sharma et al. (2012) explored the use of mefloquine as an autophagy inhibitor in cancer therapy. Their study showed that mefloquine triggered endoplasmic reticulum stress and caused cell death in breast cancer cell lines, suggesting its potential as an anticancer agent (Sharma et al., 2012).

Safety And Hazards

Mefloquine has potential side effects including vomiting, diarrhea, headaches, sleep disorders, and a rash . Serious side effects include potentially long-term mental health problems such as depression, hallucinations, and anxiety and neurological side effects such as poor balance, seizures, and ringing in the ears .

Future Directions

Mefloquine is used to both prevent and treat certain forms of malaria . It is typically taken for one to two weeks before entering an area with malaria . Upon returning from the malaria area, you should keep taking this medication for 4 more weeks . If you are unable to finish this course of Mefloquine, contact your doctor .

properties

IUPAC Name

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESWYMRNZNDGBX-YLCXCWDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047819
Record name Mefloquine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>62.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320721
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Lariam

CAS RN

51773-92-3, 51742-86-0
Record name Mefloquine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51773-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefloquine hydrochloride, (+)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051742860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefloquine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051773923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefloquine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-(±)-α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEFLOQUINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y9L3636O3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEFLOQUINE HYDROCHLORIDE, (+)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326VC85GV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mephaquin
Reactant of Route 2
Mephaquin
Reactant of Route 3
Reactant of Route 3
Mephaquin
Reactant of Route 4
Mephaquin
Reactant of Route 5
Mephaquin
Reactant of Route 6
Mephaquin

Citations

For This Compound
228
Citations
K Na-Bangchang, J Karbwang, PAC Palacios… - European journal of …, 2000 - Springer
… Lack of bioequivalence of both test products (Mephaquin 100 … mefloquine from generic Mephaquin 100 Lactab has been … in this study suggests that Mephaquin 100 Lactab or even …
Number of citations: 29 link.springer.com
E Weidekamm, G Rüsing, H Caplain, F Sörgel… - European journal of …, 1998 - Springer
… Following an overnight fast, subjects received 750 mg mefloquine po in form of three tablets Mephaquin® = M1 (batch No. 94690) or three tablets Lariam® = M2 (batch No. B2065). …
Number of citations: 38 link.springer.com
J Gutman, M Green, S Durand, OV Rojas, B Ganguly… - Malaria Journal, 2009 - Springer
… bioequivalence of Mephaquin ® (Mepha) compared with the reference product, Lariam ® (Roche), with Lariam having nearly twice the maximum plasma concentration of Mephaquin (C …
Number of citations: 41 link.springer.com
G EAL - Studies on New World Leishmaniasis and its …, 1997 - cir.nii.ac.jp
Further studies on the oral treatment of cutaneous leishmaniasis with antimalarial drug mefloquines (mephaquin) in Ecuador | CiNii Research … Further studies on the oral treatment …
Number of citations: 4 cir.nii.ac.jp
P Kovács, D Edwards, K Stoeckel, MW Scheiwe… - Praxis, 2005 - europepmc.org
… of a generic mefloquine (Mephaquin Lactabs/Test) compared to the … Mephaquin produces plasma concentrations comparable to … Thus, the optimised galenical formulation of Mephaquin …
Number of citations: 2 europepmc.org
HM JURADO - National Institute of Tropical Medicine. University of …, 1994 - cir.nii.ac.jp
Comparative clinical trial of artesunate (50 mg Lactab( !R))+Mephaquin( !R) (250 mg Lactab( !R)) (A+M), with Mephaquin( !R) given alone, for the treatment of chloroquineresistant …
Number of citations: 0 cir.nii.ac.jp
S Strauch, E Jantratid, JB Dressman… - Journal of …, 2011 - Elsevier
… The discrepancy in BA metrics between Lariam® and Mephaquin® in a head to head … Nonetheless, four patients of the Mephaquin® group had reappearance of parasitaemia …
Number of citations: 32 www.sciencedirect.com
S Krudsood, S Looareesuwan, U Silachamroon… - The American journal of …, 2002 - Citeseer
… This was done by using Mephaquin placebo Lactab in both treatments. The randomization was generated by an independent statistician. He was the only one who had access to it until …
Number of citations: 34 citeseerx.ist.psu.edu
T Zin - 1977 - elibrary.ru
Mefloquine is a very useful antimalarial drug having high efficacy against multi-drug resistant malaria. This is the first comparative pharmacokinetic study on the mefloquine enantiomers …
Number of citations: 3 elibrary.ru
PAC Palacios - 1999 - Mahidol University
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.